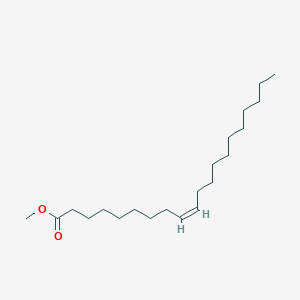

Methyl gadoleate

Description

Contextualization of Methyl Gadoleate (B1238755) within Fatty Acid Methyl Ester (FAME) Science

Fatty Acid Methyl Esters (FAMEs) are a class of chemical compounds produced by the transesterification of triglycerides (fats and oils) with methanol (B129727). ua.ptfrontiersin.org This process is fundamental to the production of biodiesel, where a mixture of different FAMEs constitutes the fuel. mdpi.comua.pt FAMEs are characterized by a fatty acid backbone and a methyl ester functional group. ontosight.ai Methyl gadoleate is specifically the methyl ester of gadoleic acid (20:1), meaning it has a 20-carbon chain with one double bond. ontosight.aiuchile.cl

This compound is found in various natural sources, often alongside other FAMEs after transesterification.

| Natural Source (Oil) | Reported Presence of this compound/Gadoleic Acid |

|---|---|

| Jojoba (Simmondsia chinensis) | Yes uchile.cl |

| Croton macrostachyus | Yes nih.govacs.org |

| Various vegetable oils | Yes rsc.org |

| Meadowfoam | Major fatty acid is gadoleic acid iosrjournals.org |

| Cod Liver Oil | Prominent component is gadoleic acid atamanchemicals.com |

Significance of this compound in Oleochemistry and Sustainable Chemistry Paradigms

Oleochemistry is a field focused on the chemistry of fats and oils, transforming these renewable feedstocks into valuable chemicals. frontiersin.org This aligns with the principles of sustainable or "green" chemistry, which advocates for the use of renewable resources over finite petrochemicals to reduce environmental impact. frontiersin.orgtechnoilogy.it this compound, being derived from natural plant and marine oils, is an important molecule within this paradigm. uchile.clatamanchemicals.com

Its significance lies in its potential as a platform chemical. Through chemical reactions like olefin metathesis, this compound can be converted into other high-value industrial chemicals. iosrjournals.orgias.ac.in Olefin metathesis is a powerful tool in green chemistry that allows for the rearrangement of carbon-carbon double bonds, enabling the synthesis of, for example, unsaturated diesters from FAMEs. ias.ac.in These diesters are valuable intermediates for producing polymers, lubricants, and surfactants. ias.ac.inrsc.org For example, research has shown that FAMEs from gondoic acid (an isomer of gadoleic acid) can be converted via metathesis and transesterification into dibasic esters suitable for high-performance lubricant basestocks. rsc.org The use of this compound and other FAMEs from non-edible oils further enhances the sustainability of this approach, avoiding the "food versus fuel" debate. iosrjournals.org

Historical Trajectories and Emerging Directions in this compound Research

Historically, research involving this compound was primarily concerned with its identification and quantification in natural lipids, particularly from marine oils and certain plant seeds. atamanchemicals.com It was recognized as one of many components in the complex fatty acid profiles of these natural sources.

Emerging research is exploring more sophisticated applications for this compound. A significant area of development is its use as a precursor in the synthesis of specialized oleochemicals. iosrjournals.orgias.ac.in Advanced catalytic processes, particularly olefin metathesis, are being employed to transform this compound and other unsaturated FAMEs into valuable chemical intermediates like dibasic esters, which are used in the formulation of high-performance lubricants and polymers. rsc.orggoogle.com Furthermore, cutting-edge research in metabolic engineering is focused on the biosynthesis of specific FAMEs, including those with chain lengths similar to this compound, in microorganisms like cyanobacteria. nih.gov This approach aims to create sustainable and controlled biological systems for the direct production of valuable esters from carbon dioxide, representing a frontier in sustainable chemical manufacturing. nih.gov

Structure

2D Structure

Properties

CAS No. |

67810-35-9 |

|---|---|

Molecular Formula |

C21H40O2 |

Molecular Weight |

324.5 g/mol |

IUPAC Name |

methyl (Z)-icos-9-enoate |

InChI |

InChI=1S/C21H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h12-13H,3-11,14-20H2,1-2H3/b13-12- |

InChI Key |

XEJYCWVISZMIDA-SEYXRHQNSA-N |

Isomeric SMILES |

CCCCCCCCCC/C=C\CCCCCCCC(=O)OC |

Canonical SMILES |

CCCCCCCCCCC=CCCCCCCCC(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for Methyl Gadoleate

Chemical Synthesis Approaches

The chemical synthesis of methyl gadoleate (B1238755) predominantly relies on the esterification or transesterification of gadoleic acid or triglycerides containing this fatty acid. uchile.clfrontiersin.org These methods are mature technologies widely used in the production of biodiesel, where methyl gadoleate can be a component. ua.pt

Transesterification Processes for this compound Production

Transesterification, also known as alcoholysis, is the most common method for producing this compound. This process involves the reaction of a triglyceride (the main component of fats and oils) with an alcohol, typically methanol (B129727), in the presence of a catalyst to yield fatty acid methyl esters and glycerol (B35011). frontiersin.orge3s-conferences.org The reaction proceeds in a stepwise manner, converting triglycerides to diglycerides, then to monoglycerides, and finally to glycerol, releasing a methyl ester at each step. frontiersin.org

Homogeneous catalysts exist in the same phase as the reactants, usually a liquid phase. frontiersin.org This type of catalysis is favored for its high reaction rates and mild operating conditions. taylorandfrancis.com Both alkali and acid catalysts are used.

Alkali Catalysis: Base catalysts, such as sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH), are widely used due to their low cost and high efficiency. taylorandfrancis.com They facilitate rapid conversion of triglycerides to methyl esters. However, they are sensitive to the presence of free fatty acids (FFAs) and water, which can lead to soap formation and reduce catalyst efficiency and product yield. taylorandfrancis.com

Acid Catalysis: Acid catalysts, like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), are less sensitive to FFAs and can simultaneously catalyze both esterification (of FFAs) and transesterification. frontiersin.org This makes them suitable for processing low-cost feedstocks with high FFA content. The main drawback of acid catalysis is its slower reaction rate compared to alkali catalysis, which may necessitate higher temperatures and longer reaction times. frontiersin.orge3s-conferences.org

The choice between acid and alkali catalysis often depends on the quality of the feedstock. For oils with low FFA content, alkali catalysis is generally preferred. For feedstocks with higher FFA content, a two-step process involving acid-catalyzed esterification followed by alkali-catalyzed transesterification is often employed. nih.gov

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous Alkali | NaOH, KOH, CH₃OK | High reaction rates, low cost, mild conditions | Sensitive to FFAs and water, potential soap formation, difficult catalyst recovery |

| Homogeneous Acid | H₂SO₄, HCl | Insensitive to FFAs, catalyzes both esterification and transesterification | Slower reaction rates, corrosive, requires neutralization and separation |

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst in a liquid reaction mixture. frontiersin.org This offers significant advantages, primarily the ease of separation of the catalyst from the product mixture, which simplifies purification and allows for catalyst reuse. mdpi.com This addresses many of the downstream processing issues associated with homogeneous catalysts. taylorandfrancis.com

Solid acid and base catalysts are the two main categories of heterogeneous catalysts.

Solid Acid Catalysts: These include a variety of materials such as sulfated zirconia, ion-exchange resins, and zeolites. researchgate.netscispace.com They are particularly effective for feedstocks with high free fatty acid content as they can catalyze both esterification and transesterification reactions simultaneously. scispace.com For instance, a magnetic core-shell catalyst, SO₄/Mg-Al-Fe₃O₄, has been synthesized and used for producing biodiesel from waste cooking oil, with this compound being one of the identified FAME products. scispace.comwhiterose.ac.uk This catalyst demonstrated high acid site loading and could be easily separated magnetically for reuse. scispace.com

Solid Base Catalysts: These often consist of alkaline earth metal oxides (e.g., CaO), mixed metal oxides, and hydrotalcites. mdpi.com They generally exhibit higher activity than solid acid catalysts but can be susceptible to deactivation by FFAs and water. Research has focused on developing robust solid base catalysts, such as NaNO₃ supported on a silica-alumina composite (NaNO₃/SiAl), which has shown high activity (over 99% FAME yield) and good reusability for transesterification of rapeseed oil. mdpi.com

Despite their advantages, heterogeneous catalysts can suffer from lower reaction rates compared to their homogeneous counterparts due to mass transfer limitations between the solid catalyst surface and the liquid reactants. researchgate.net

| Catalyst Type | Examples | Advantages | Disadvantages |

| Heterogeneous Acid | Sulfated zirconia, Zeolites, Sulfonated carbon | Easy separation and reuse, tolerant to FFAs and water | Lower reaction rates, potential for leaching, can require higher temperatures/pressures |

| Heterogeneous Base | CaO, MgO, Hydrotalcites, Supported alkali metals | Easy separation and reuse, high activity | Susceptible to poisoning by FFAs and water, potential for leaching |

To circumvent the issues associated with both homogeneous and heterogeneous catalysts, non-catalytic methods have been developed, with the supercritical alcohol process being the most prominent.

This method involves reacting the oil or fat with an alcohol (e.g., methanol) at temperatures and pressures above its critical point (for methanol, Tc = 239 °C, Pc = 8.1 MPa). uchile.cl Under these conditions, the alcohol and oil form a single homogeneous phase, eliminating mass transfer limitations. uchile.cl The reaction proceeds rapidly without the need for a catalyst, and both transesterification and esterification occur simultaneously. This makes the process highly tolerant to water and FFAs in the feedstock.

A study on the non-catalytic transesterification of jojoba wax using supercritical methanol successfully produced a mixture of valuable fatty alcohols and FAMEs, including this compound. uchile.cl The study investigated the influence of temperature and reaction time, finding that FAME yields increased with both, reaching a maximum of 95.4 mol% at 350 °C and 90 minutes. uchile.cl Although this method is effective and simplifies product purification, its primary drawback is the high energy requirement due to the severe operating conditions (high temperature and pressure). uchile.cl

| Parameter | Condition Range | Effect on Yield |

| Temperature | 250–350 °C | Yield increases with temperature |

| Reaction Time | 15–90 min | Yield increases with time |

| Methanol-to-Wax Molar Ratio | ~15:1 | Optimized for wax esters |

| Pressure | 12–42 MPa | Increases with temperature |

Data from a study on non-catalytic supercritical methanol transesterification of jojoba wax. uchile.cl

Olefin Metathesis Reactions Involving this compound

Olefin metathesis is a powerful catalytic reaction that allows for the rearrangement of carbon-carbon double bonds. beilstein-journals.org The mechanism, proposed by Chauvin, involves the reaction of an alkene with a metal-carbene catalyst to form a metallacyclobutane intermediate, which then cleaves to form new alkene and metal-carbene species. beilstein-journals.orgias.ac.in This reaction has been applied to unsaturated fatty acid esters, including this compound, to produce valuable chemicals. ias.ac.iniosrjournals.org

Self-metathesis involves the reaction of a single type of unsaturated fatty acid ester with itself. ias.ac.in In the case of a monounsaturated ester like this compound (a C20:1 ester), self-metathesis would theoretically yield a long-chain unsaturated di-ester and a long-chain internal alkene. iosrjournals.orgscielo.br

For example, the self-metathesis of methyl oleate (B1233923) (C18:1), a structurally similar fatty acid ester, is a well-studied reaction that produces 9-octadecene (B1240498) and dimethyl 9-octadecenedioate. scielo.brmdpi.com This reaction is an equilibrium process, and removing one of the products can drive the reaction to completion. rsc.orgresearchgate.net

Research has documented the self-metathesis of various long-chain unsaturated fatty acids, including this compound (referred to as methyl 5-eicosenoate in some sources), often using Ruthenium-based catalysts like Grubbs' catalysts. ias.ac.iniosrjournals.org These reactions are a key route to producing α,ω-difunctional monomers, which are valuable precursors for polymers like polyesters and polyamides. mdpi.comrsc.org

The self-metathesis of FAMEs derived from plant oils rich in polyunsaturated fatty acids can be driven to full conversion by the formation of volatile byproducts like cyclohexa-1,4-diene and hex-3-ene, which can be easily removed from the reaction mixture. rsc.orgresearchgate.net This shifts the equilibrium towards the desired diester product. rsc.org

| Reactant | Catalyst | Products | Significance |

| Methyl Oleate | Grubbs' Catalysts | 9-Octadecene, Dimethyl 9-octadecenedioate | Production of lube-range hydrocarbons and polymer precursors. mdpi.com |

| This compound | Ruthenium-based catalysts | Long-chain alkene, Long-chain unsaturated diester | Source of α,ω-difunctional monomers for specialty chemicals. ias.ac.iniosrjournals.org |

| Polyunsaturated FAMEs (from plant oils) | Grubbs' Second Generation Catalyst | C18-diester, Cyclohexa-1,4-diene, Hex-3-ene | High-conversion route to polymer precursors by removing volatile byproducts. rsc.org |

Cross-Metathesis with Olefins to Yield this compound and Derivatives

Cross-metathesis is a powerful synthetic tool in oleochemistry for creating novel carbon-carbon double bonds, enabling the production of valuable derivatives from fatty acid esters like this compound. ias.ac.in This reaction involves the exchange of alkylidene groups between two different olefins. In the context of this compound (the methyl ester of (Z)-icos-9-enoic acid), cross-metathesis with a partner olefin can yield a variety of functionalized molecules and homologues. ias.ac.in

The process is analogous to the well-studied cross-metathesis of methyl oleate, a structurally similar fatty acid methyl ester. beilstein-journals.orggoogle.com When this compound is reacted with a symmetrical, functionalized olefin, it can produce α,ω-difunctional compounds, which are valuable as monomers for polymer synthesis. beilstein-journals.orgnih.gov For example, reacting a fatty acid methyl ester with an olefin like cis-2-butene-1,4-diyl diacetate results in two new cross-metathesis products, which can serve as sustainable intermediates for polymers. beilstein-journals.org

A significant challenge in cross-metathesis is suppressing the concurrent self-metathesis (or homodimerization) of the starting esters. beilstein-journals.orgthieme-connect.de This side reaction reduces the yield of the desired cross-metathesis products. thieme-connect.de The selectivity of the reaction—favoring cross-metathesis over self-metathesis—is highly dependent on the choice of catalyst and the reaction conditions. beilstein-journals.org The reactivity of the olefin partners is influenced by steric and electronic factors; terminal α-olefins are typically more reactive than internal olefins like the one in this compound. thieme-connect.de

Research into the cross-metathesis of fatty acid methyl esters has demonstrated the feasibility of producing a range of valuable chemicals. For instance, the ethenolysis (cross-metathesis with ethylene) of methyl oleate is used to produce 1-decene (B1663960) and methyl 9-decenoate, indicating a potential pathway for producing analogous shorter-chain compounds from this compound. google.com

Investigation of Catalytic Systems for Metathesis (e.g., Grubbs' Catalysts)

The success of olefin metathesis reactions in oleochemistry is largely due to the development of highly active and functional-group-tolerant transition metal catalysts, particularly those based on ruthenium. ias.ac.inwikipedia.org These are broadly known as Grubbs' catalysts, named after Robert H. Grubbs, who, along with Richard R. Schrock and Yves Chauvin, received the Nobel Prize for their work in this field. wikipedia.org

Several generations of Grubbs' catalysts have been developed, each with distinct characteristics:

First-Generation Grubbs' Catalyst ([Ru]-1): This catalyst, [RuCl₂(PCy₃)₂(=CHPh)], is known for its stability and was a significant breakthrough. However, its activity can be limited, sometimes requiring higher catalyst loadings or temperatures. nih.govresearchgate.net

Second-Generation Grubbs' Catalyst ([Ru]-3): This catalyst replaces one of the tricyclohexylphosphine (B42057) (PCy₃) ligands with an N-heterocyclic carbene (NHC) ligand. researchgate.net The resulting complex, [RuCl₂(PCy₃)(IMes)(=CHPh)], exhibits significantly higher activity and broader substrate scope than the first-generation catalyst. conicet.gov.ar It is highly effective for the self-metathesis of fatty acid methyl esters. researchgate.net

Hoveyda–Grubbs Catalysts: These catalysts feature a chelating o-isopropoxybenzylidene ligand. The second-generation Hoveyda-Grubbs catalyst (HG-II) is particularly noteworthy for its high stability, even in protic media, and its ability to be recycled. conicet.gov.arencyclopedia.pub Immobilizing these catalysts on solid supports like silica (B1680970) has been explored to facilitate catalyst separation and reuse, a key consideration for industrial applications due to the high cost of ruthenium. conicet.gov.ar

Third-Generation Grubbs' Catalyst: Also known as fast-initiating catalysts, these complexes replace a phosphine (B1218219) ligand with more labile ligands like pyridine. This modification leads to a dramatic increase in the initiation rate, which is particularly useful in applications such as ring-opening metathesis polymerization (ROMP). wikipedia.org

The choice of catalyst is critical for achieving high conversion and selectivity. Studies on the cross-metathesis of methyl oleate with cis-2-butene-1,4-diyl diacetate found that Schiff base ruthenium catalysts were highly active and effectively suppressed the unwanted self-metathesis side reaction. beilstein-journals.org

| Catalyst Type | Common Abbreviation | Key Structural Feature | General Performance Characteristics | Source |

|---|---|---|---|---|

| First-Generation Grubbs' | [Ru]-1 | Two phosphine ligands (PCy₃) | Good stability, moderate activity; foundational catalyst. | researchgate.net |

| Second-Generation Grubbs' | [Ru]-3 | One phosphine and one N-heterocyclic carbene (NHC) ligand | High activity and broad functional group tolerance. | researchgate.netconicet.gov.ar |

| Second-Generation Hoveyda-Grubbs | HG-II | Chelating isopropoxybenzylidene ligand and an NHC ligand | Excellent stability, high activity, and potential for recyclability. | conicet.gov.arencyclopedia.pub |

| Third-Generation Grubbs' | Fast-Initiating Catalysts | Pyridine ligands replacing phosphine | Extremely fast initiation rates, useful for ROMP. | wikipedia.org |

Biocatalytic and Enzymatic Synthesis of this compound

Biocatalysis offers a green and highly selective alternative to conventional chemical synthesis. Enzymes, particularly lipases, are widely used for the synthesis of fatty acid methyl esters (FAMEs) like this compound under mild reaction conditions. scielo.br These enzymatic methods can be broadly categorized into transesterification of triglycerides and direct esterification of free fatty acids.

Enzyme-Catalyzed Transesterification for this compound

Transesterification is the reaction of a fat or oil (triglycerides) with an alcohol to form fatty acid alkyl esters and glycerol. ua.pt When methanol is used, the products are FAMEs. This process is the cornerstone of biodiesel production. nih.govresearchgate.net The synthesis of this compound can be achieved by the transesterification of feedstocks rich in gadoleic acid triglycerides, such as certain fish oils or jojoba wax. uchile.cl

Lipases (EC 3.1.1.3) are highly efficient catalysts for this reaction. scielo.br They can perform the reaction under moderate conditions, avoiding the high temperatures and pressures of some non-catalytic methods and the saponification side reactions associated with alkaline catalysts. uchile.cl A variety of lipases are used, often in immobilized form to enhance stability and allow for reuse. nih.gov For example, lipases from Thermomyces lanuginosus and Candida antarctica have been successfully used in FAME production. nih.govnih.gov

Lipase-Mediated Esterification Processes

Lipases can also catalyze the direct esterification of a free fatty acid (FFA) with an alcohol. scielo.brnih.gov To synthesize this compound, this would involve the reaction of gadoleic acid with methanol. This route is particularly relevant when the feedstock has a high concentration of FFAs, such as palm fatty acid distillate (PFAD). nih.gov

The reaction is a reversible condensation reaction, and to drive the equilibrium toward ester synthesis, the water produced as a byproduct must be removed from the reaction medium. aminer.cn The reaction is often carried out in a non-aqueous or low-water medium, such as an organic solvent. scielo.braminer.cn The choice of solvent is critical; for instance, tert-butanol (B103910) is frequently used as a reaction medium in lipase-catalyzed esterification. nih.gov

Optimization of Biocatalytic Reaction Parameters for Enhanced Yield and Selectivity

To maximize the efficiency of lipase-catalyzed synthesis of this compound, several reaction parameters must be carefully optimized. mdpi.com

Enzyme Selection and Immobilization: Different lipases exhibit varying levels of activity and selectivity. mdpi.com Lipases from Candida antarctica (often as Novozym 435) and Thermomyces lanuginosus (e.g., Lipozyme TL IM) are commonly used. nih.gov Research has shown that using a mixture of enzymes can sometimes lead to higher yields than using a single lipase (B570770). For instance, a 95:5 ratio of Lipozyme TL IM to Novozym 435 was found to be optimal for synthesizing FAMEs from PFAD. nih.gov Immobilizing the enzyme on a solid support enhances its thermal and operational stability and simplifies its separation from the product. frontiersin.org

Temperature: Enzymatic reactions have an optimal temperature. For the synthesis of FAMEs from PFAD using a mixed lipase system, the optimal temperature was found to be 30°C. nih.gov

Substrate Molar Ratio: The ratio of alcohol to the fatty acid or triglyceride source is a crucial parameter. An excess of alcohol is typically used to shift the equilibrium towards the product. An optimal molar ratio of 6:1 (methanol to PFAD) was identified in one study. nih.gov

Solvent and Water Content: Lipase activity is highly dependent on the reaction medium. In non-aqueous systems, a small amount of water is essential for maintaining the enzyme's catalytically active conformation, but excess water can promote the reverse hydrolysis reaction. scielo.brmdpi.com Hydrophilic organic solvents can denature enzymes, but solvents like tert-butanol have been shown to support high transesterification yields. mdpi.com Solvent-free systems are often preferred in food applications to avoid contamination. scielo.br

| Parameter | Finding / Optimal Condition | Rationale | Source |

|---|---|---|---|

| Enzyme Source | Mixed system of Lipozyme TL IM and Novozym 435 (95:5 w/w) | Synergistic effect of different lipases can enhance overall yield. | nih.gov |

| Temperature | 30°C | Balances reaction rate with enzyme stability to prevent denaturation. | nih.gov |

| Molar Ratio (Methanol:Fatty Acid) | 6:1 | An excess of methanol drives the reaction equilibrium towards ester formation. | nih.gov |

| Reaction Medium | tert-Butanol | Provides a suitable non-aqueous environment that maintains enzyme activity. | nih.govmdpi.com |

| Water Concentration | 9% for soluble lipase system | Essential for enzyme flexibility and function, but excess promotes hydrolysis. | nih.gov |

Feedstock Considerations and Preprocessing in this compound Synthesis

The selection of an appropriate feedstock is a critical first step in the synthesis of this compound. The ideal feedstock is a renewable resource with a high concentration of gadoleic acid ((Z)-icos-9-enoic acid).

Several natural sources are known to contain gadoleic acid. Jojoba oil is a particularly rich source; its liquid wax can be transesterified to produce a mixture of valuable fatty acid methyl esters, including this compound, and fatty alcohols. uchile.cl Meadowfoam oil is another significant source, where gadoleic acid (as methyl 5-eicosenoate) is a major component. ias.ac.iniosrjournals.org Other potential feedstocks include rapeseed (canola) oil, cottonseed oil, and various fish oils, though the concentration of gadoleic acid in these sources may be lower. researchgate.netua.pt The use of non-edible oils is increasingly favored to avoid competition with food supplies. iosrjournals.org

Before synthesis, raw feedstocks typically require preprocessing. This can include:

Extraction: The oil must be extracted from the source material (e.g., seeds, nuts).

Refining: Crude oils contain impurities such as free fatty acids, phospholipids (B1166683), water, and pigments that can interfere with catalytic processes. Refining steps aim to remove these components.

Transesterification/Esterification: The refined oil (triglycerides) can be converted to FAMEs via transesterification. uchile.cl If the feedstock has a high content of free fatty acids, a direct esterification step may be necessary or preferable. nih.gov For example, a process for hydrolyzing methyl esters back to their corresponding fatty acids often starts with a FAME mixture derived from the methanolysis of a refined fat or oil. google.com

The specific preprocessing steps depend on both the chosen feedstock and the intended synthetic methodology (e.g., chemical metathesis vs. enzymatic esterification), as catalysts and enzymes have different tolerances for impurities.

Utilization of Renewable Lipid Sources (e.g., Specific Vegetable Oils, Algae Oils, Animal Fats)

This compound is not typically synthesized from pure, isolated gadoleic acid on a large industrial scale. Instead, it is produced as part of a FAMEs mixture during the transesterification of renewable lipid feedstocks that naturally contain gadoleic acid. techscience.cngoogle.com The choice of feedstock depends on regional availability, cost, and the desired properties of the final product, such as biodiesel. nih.govabiosus.org

Animal Fats: Fish oils are a prominent source of gadoleic acid. atamanchemicals.com Oils extracted from fish processing wastes, such as those from salmon, cod, and tuna, are valuable raw materials. mdpi.comresearchgate.netmdpi.com The transesterification of these oils with methanol, often catalyzed by a base like sodium hydroxide or potassium hydroxide, yields a biodiesel mixture containing this compound among other FAMEs. mdpi.comencyclopedia.pub For instance, biodiesel produced from waste fish oil has been shown to contain this compound. scispace.com

Vegetable Oils: Several vegetable oils are known to contain gadoleic acid, making them potential feedstocks for this compound production. These include Jojoba oil, Crambe oil, and Camelina oil. uchile.cld-nb.info Jojoba wax, which is structurally different from triglycerides, is composed of long-chain esters that can be transesterified with methanol under supercritical conditions to produce this compound, methyl oleate, and methyl erucate. uchile.cl Similarly, oils from the Cruciferae family, like Crambe and Camelina, are rich in long-chain fatty acids, including gadoleic and erucic acids. d-nb.info Other common vegetable oils like rapeseed, canola, and soybean oil also serve as feedstocks for biodiesel that may contain this compound. google.commdpi.com

Algae Oils: Microalgae are considered a promising sustainable source of lipids for biofuel production. frontiersin.org Species like Chlorella protothecoides produce lipids that can be converted to FAMEs, including this compound. scielo.br The lipid profile of microalgae can be influenced by cultivation conditions, and the extracted oil is converted to methyl esters via transesterification. mines.edu

Table 1: Gadoleic Acid/Methyl Gadoleate Content in Various Renewable Lipid Sources

| Renewable Source | Source Type | Compound Detected | Reported Content / Context | Citation |

|---|---|---|---|---|

| Fish Oil (General) | Animal Fat | Gadoleic Acid | Predominantly found in fish oils, especially from gadoid species. | atamanchemicals.com |

| Tuna Fish Oil | Animal Fat | Gadoleic Acid | Characterized as a component of triglycerides in tuna oil. | mdpi.com |

| Waste Cooking Oil (WCO) | Waste Oil | This compound | Identified as a major FAME product in biodiesel from WCO. | scispace.com |

| Jojoba Wax | Vegetable Oil | This compound | A most abundant FAME after supercritical methanol transesterification. | uchile.cl |

| Camelina Oil | Vegetable Oil | Gondoic Acid (Gadoleic Acid) | Contains approximately 15% gondoic acid. | d-nb.info |

| Moringa Oil | Vegetable Oil | This compound (as 11-Eicosenoic acid methyl ester) | Identified as a product after self-metathesis of moringa FAMEs. | iosrjournals.orgias.ac.in |

| Chlorella protothecoides Oil | Algae Oil | This compound | Detected at 1.55% in the ethylic biodiesel produced from the microalgae oil. | scielo.br |

| Various Oils (Soybean, Canola, etc.) | Vegetable Oil | This compound | Present in biodiesel produced from various vegetable and animal fats. | rsc.org |

Advanced Extraction and Pretreatment Methodologies for Raw Materials

Advanced Extraction Methodologies: Traditional lipid extraction often involves solvent-based methods like Folch and Bligh & Dyer, which use potentially toxic solvents like chloroform (B151607) and methanol. mdpi.comnih.gov Advanced, "green" extraction techniques are gaining prominence to improve efficiency and reduce environmental impact.

Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and lipid recovery. mdpi.comnih.gov It offers a faster and more efficient alternative to traditional methods for extracting lipids from microalgae. nih.gov

Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): PLE and ASE use solvents at elevated temperatures and pressures, which improves extraction kinetics and efficiency. mdpi.comacs.org Studies on microalgae have shown that increasing the extraction temperature from 60°C to 100°C can significantly increase total lipid recovery. acs.org

Enzymatic Hydrolysis: The use of enzymes like cellulases, proteases, or papain can break down the complex cellular structures of raw materials, such as microalgae cell walls or fish tissues, facilitating the release of oil. frontiersin.orgresearchgate.net This method can be highly specific but is dependent on factors like temperature and the type of microalgae or tissue. frontiersin.org

Ultra-High Pressure (UHP) Pre-treatment: Applying UHP to raw materials like fish heads prior to enzymatic hydrolysis has been shown to significantly increase the oil recovery yield. researchgate.net For example, a pre-treatment at 200 MPa for 10 minutes followed by enzymatic hydrolysis with papain resulted in an oil recovery of 67.97% from tuna heads. researchgate.net

Table 2: Comparison of Advanced Lipid Extraction Techniques for Microalgae (Isochrysis galbana)

| Extraction Method | Conditions | Lipid Yield (% of dry weight) | Citation |

|---|---|---|---|

| Folch Method | Chloroform:Methanol | 13.8% ± 1.1 | mdpi.com |

| Bligh and Dyer Method | Chloroform:Methanol | 18.4% ± 0.1 | mdpi.com |

| Ultrasound-Assisted Extraction (UAE) | Hexane (B92381):Isopropanol, 50°C, 15 min | ~16% (value estimated from graph) | mdpi.com |

| Pressurized Liquid Extraction (PLE) | Hexane:Isopropanol, 100°C | 13.7% ± 1.9 | mdpi.com |

| Pressurized Liquid Extraction (PLE) | Hexane:Isopropanol, 140°C | 14.2% ± 0.9 | mdpi.com |

Pretreatment of Raw Materials: Crude oils extracted from renewable sources often contain high levels of free fatty acids (FFAs), water, phospholipids, and other impurities that can negatively affect the transesterification process, especially when using alkaline catalysts. researchgate.netscispace.com High FFA content leads to soap formation, which complicates the separation of glycerol and reduces the methyl ester yield. google.com

Deacidification/Esterification: For oils with high FFA content (>1-2%), a two-step process is often employed. The first step is an acid-catalyzed esterification, where the FFAs are converted to methyl esters using an acid catalyst like sulfuric acid in the presence of methanol. researchgate.netgoogle.com This reduces the acid value of the oil. For example, in the production of biodiesel from salmon oil with an initial acid value of 12.0 mg KOH/g, a pre-treatment with sulfuric acid reduced the value to 3 mg KOH/g, making it suitable for the subsequent transesterification step. researchgate.net

Degumming: This process removes phospholipids (gums) from the crude oil, typically by treating the oil with water or an acid like phosphoric acid. encyclopedia.pub

Drying and Filtration: The removal of water and solid impurities from the oil is a basic but critical pretreatment step. scispace.com Water can cause hydrolysis of triglycerides and saponification of the desired esters, reducing the final yield. scispace.com

Table 3: Two-Step Process for Biodiesel Production from High-FFA Salmon Oil

| Process Step | Catalyst | Objective | Conditions | Result | Citation |

|---|---|---|---|---|---|

| 1. Pre-treatment (Esterification) | Sulphuric Acid (H₂SO₄) | Reduce Free Fatty Acid (FFA) content | Temperature: 52±2 °C, Mixing: 600 rpm | Acid value reduced from 12.0 to 3 mg KOH/g oil | researchgate.net |

| 2. Transesterification | Potassium Hydroxide (KOH) | Convert triglycerides to FAMEs | Temperature: 52±2 °C, Mixing: 600 rpm | Production of biodiesel (FAMEs mixture) | researchgate.net |

Advanced Analytical Characterization of Methyl Gadoleate

Chromatographic Characterization Techniques

Chromatographic techniques are essential for the detailed analysis of methyl gadoleate (B1238755), a monounsaturated omega-11 fatty acid methyl ester. These methods allow for its separation, identification, and quantification within complex mixtures, which is crucial for quality control and research purposes.

Gas Chromatography (GC) for Purity Assessment and Compositional Analysis

Gas chromatography (GC) is a cornerstone technique for the analysis of fatty acid methyl esters (FAMEs) like methyl gadoleate due to their volatility and thermal stability. gcms.cz It is widely used for assessing the purity of this compound samples and for determining the fatty acid composition of various oils and fats after they have been converted to their corresponding methyl esters. gcms.czscioninstruments.com

The process typically involves extracting lipids from a sample, followed by a derivatization step to convert the fatty acids into FAMEs. gcms.cz This is often achieved through saponification with a reagent like methanolic sodium hydroxide (B78521), followed by esterification using a catalyst such as boron trifluoride in methanol (B129727). gcms.cznih.gov The resulting FAMEs, including this compound, are then injected into the GC system. internationaloliveoil.org

Capillary columns, particularly those with polar stationary phases like wax-type (polyethylene glycol) or biscyanopropyl phases, are commonly employed for the separation of FAMEs. gcms.czrestek.com These columns offer high efficiency, which is necessary to resolve complex mixtures of saturated, unsaturated, and isomeric fatty acids. gcms.czrestek.com A Flame Ionization Detector (FID) is typically used for the detection of the eluted FAMEs, providing quantitative data based on the peak areas. internationaloliveoil.org The purity of a this compound sample can be determined by comparing its peak area to the total area of all detected peaks.

Typical GC Operating Conditions for FAME Analysis:

| Parameter | Value |

|---|---|

| Column Type | Capillary (e.g., Wax-type, Biscyanopropyl) |

| Carrier Gas | Hydrogen or Helium |

| Injector Type | Split/Splitless or PTV |

| Detector | Flame Ionization Detector (FID) |

| Temperature Program | Ramped oven temperature to separate FAMEs based on boiling point and polarity |

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation and Trace Analysis

For unambiguous identification and structural elucidation, gas chromatography is often coupled with mass spectrometry (GC-MS). This powerful technique combines the separation capabilities of GC with the detailed molecular information provided by MS. As the separated components, including this compound, elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio of the parent ion and its various fragments.

GC-MS is invaluable for confirming the identity of this compound in a sample by comparing its mass spectrum to reference spectra from libraries like the National Institute of Standards and Technology (NIST). sphinxsai.com This technique is also highly sensitive, making it suitable for trace analysis of this compound in various matrices. sphinxsai.com For instance, GC-MS has been used to identify this compound in the fatty acid profiles of various biological samples, including cottonseed oil, fish oil, and seed extracts. sphinxsai.comchemrxiv.orgresearchgate.net In a study on jojoba wax, GC-MS was used to identify and quantify the FAMEs produced during transesterification, with this compound being a significant component. uchile.cl

Key Information from GC-MS Analysis of this compound:

| Analytical Information | Description |

|---|---|

| Retention Time | The time it takes for this compound to pass through the GC column, used for preliminary identification. |

| Molecular Ion Peak | Corresponds to the molecular weight of this compound (C21H40O2), confirming its elemental composition. sphinxsai.comresearchgate.netmdpi-res.comcore.ac.ukmdpi.com |

| Fragmentation Pattern | Provides structural information, allowing for the confirmation of the fatty acid methyl ester structure. |

High-Performance Liquid Chromatography (HPLC) for Quantitative Determination

High-Performance Liquid Chromatography (HPLC) offers a complementary approach for the analysis of FAMEs, including this compound. iaea.org Unlike GC, HPLC is particularly well-suited for the analysis of less volatile or thermally sensitive compounds, although FAMEs are generally amenable to both techniques. shimadzu.eu HPLC methods have been developed for the quantitative determination of FAMEs in various samples, such as biodiesel and vegetable oils. shimadzu.euscielo.br

For the analysis of FAMEs, reversed-phase HPLC is commonly used, where a nonpolar stationary phase (like C18) is paired with a polar mobile phase. gerli.com The separation is based on the differential partitioning of the analytes between the two phases. Detection is often achieved using an ultraviolet (UV) detector, as the ester functional group exhibits some UV absorbance, or an evaporative light-scattering detector (ELSD). gerli.com

Several studies have demonstrated the use of HPLC for the quantitative analysis of FAMEs. For example, an HPLC-UV method was developed for the simultaneous determination of various lipid classes, including FAMEs, in oil samples. scielo.br Another study compared an HPLC-UV method with the standard GC-FID method for FAME determination in biodiesel and found that both methods yielded similar results. scielo.br The accuracy of HPLC methods for FAME quantification can be high, with good linearity and low limits of detection and quantification reported. acs.org

Example of HPLC Method Parameters for FAME Analysis:

| Parameter | Value |

|---|---|

| Column | Reversed-phase C18 |

| Mobile Phase | Gradient or isocratic elution with solvents like methanol, acetonitrile, and water. scielo.brgerli.com |

| Detector | UV or Evaporative Light-Scattering Detector (ELSD) gerli.com |

| Flow Rate | Typically around 1 mL/min gerli.com |

Spectroscopic Analysis of this compound

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural elucidation of organic molecules like this compound. scribd.com Both proton (¹H) and carbon-13 (¹³C) NMR are used to provide a complete picture of the molecule's carbon-hydrogen framework. ualberta.ca

In the ¹H NMR spectrum of this compound, specific signals correspond to the different types of protons in the molecule. For instance, the protons of the methyl ester group, the protons on the double bond, and the protons along the aliphatic chain will all appear at distinct chemical shifts. The integration of these signals provides information on the relative number of protons of each type.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the spectrum, allowing for the confirmation of the total number of carbon atoms and their chemical environment (e.g., carbonyl carbon, olefinic carbons, aliphatic carbons). Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, further confirming the structure. NMR has been utilized in studies involving fatty acid methyl esters to confirm their structure and composition. ualberta.cagoogleapis.com

Expected ¹H NMR Signals for this compound:

| Proton Type | Approximate Chemical Shift (ppm) |

|---|---|

| -OCH₃ (Methyl ester) | ~3.6 |

| -CH=CH- (Olefinic) | ~5.3 |

| -CH₂-COO- (Alpha to carbonyl) | ~2.3 |

| -CH₂-CH=CH- (Allylic) | ~2.0 |

| -(CH₂)n- (Aliphatic chain) | ~1.2-1.6 |

| -CH₃ (Terminal methyl) | ~0.9 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that are highly effective for identifying the functional groups present in a molecule. In the case of this compound, these techniques can confirm the presence of the key structural features.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The IR spectrum of this compound will show characteristic absorption bands for the ester group and the carbon-carbon double bond. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is based on the inelastic scattering of monochromatic light.

Together, IR and Raman spectroscopy provide a comprehensive vibrational profile of this compound, allowing for quick and reliable confirmation of its functional groups. These techniques have been used in the characterization of FAMEs in various applications, including the analysis of biodiesel. whiterose.ac.uk

Characteristic Vibrational Frequencies for this compound:

| Functional Group | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) |

|---|---|---|

| C=O stretch (Ester) | ~1740 | ~1740 |

| C-O stretch (Ester) | ~1250-1000 | |

| C=C stretch (Alkene) | ~1650 (weak in IR) | ~1650 (strong in Raman) |

| =C-H stretch (Alkene) | ~3010 | ~3010 |

| C-H stretch (Alkyl) | ~2950-2850 | ~2950-2850 |

Mass Spectrometry (MS) Fragmentation Pathway Analysis

The characterization of this compound (methyl cis-9-eicosenoate) by mass spectrometry, particularly using electron ionization (EI-MS), provides distinct fragmentation patterns that are crucial for its identification. When a this compound molecule enters the ion source of a mass spectrometer, it is bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a positively charged molecular ion ([M]•+). msu.edu For this compound, with a molecular weight of 324.5 g/mol , the molecular ion peak appears at a mass-to-charge ratio (m/z) of 324.

This molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals. libretexts.org The fragmentation pattern is characteristic of long-chain fatty acid methyl esters (FAMEs). One of the most diagnostic fragments for methyl esters is generated via a McLafferty rearrangement, which produces a prominent ion at m/z 74. csic.esresearchgate.net This ion corresponds to the [CH₂C(OH)OCH₃]•+ fragment, confirming the presence of the methyl ester group. csic.es

The mass spectrum also displays a series of fragment ions resulting from the cleavage of carbon-carbon bonds along the aliphatic chain. msu.edu These cleavages typically result in clusters of peaks separated by 14 mass units, corresponding to the sequential loss of methylene (B1212753) (–CH₂) groups. libretexts.org However, standard EI-MS is generally insufficient for unambiguously determining the precise location of the double bond in monounsaturated FAMEs like this compound. This is because the ionization process can induce migration of the double bond along the carbon chain, leading to a complex mixture of isomeric fragment ions that obscures its original position. embrapa.br

| m/z Value | Proposed Ion Fragment | Significance |

|---|---|---|

| 324 | [C₂₁H₄₀O₂]•+ | Molecular Ion ([M]•+) |

| 293 | [M - OCH₃]•+ | Loss of the methoxy (B1213986) group |

| 264 | [M - C₂H₄O₂]•+ | Loss of a fragment from the ester end, often following rearrangement |

| 74 | [C₃H₆O₂]•+ | McLafferty rearrangement product, characteristic of methyl esters. csic.esresearchgate.net |

| Series (e.g., 87, 101, 115...) | [CₙH₂ₙ₋₁O₂]+ | Carbomethoxy ions from cleavage along the alkyl chain |

Derivatization Strategies for Enhanced Analytical Profiling

To improve the analytical detection and structural elucidation of fatty acids like gadoleic acid, derivatization is an essential step. This chemical modification converts the fatty acids into less polar and more volatile compounds suitable for chromatographic analysis, primarily by transforming them into fatty acid methyl esters (FAMEs). mdpi.commdpi.com

Optimized Methylation Techniques for Fatty Acid Profiling

The conversion of gadoleic acid into this compound is a critical prerequisite for its analysis by gas chromatography (GC). Several methylation methods exist, each with specific advantages and limitations. The choice of method depends on the nature of the sample matrix and the fatty acids present.

Acid-Catalyzed Methylation: This approach can esterify free fatty acids and transesterify esterified lipids simultaneously. jafs.com.pl Common reagents include boron trifluoride in methanol (BF₃-MeOH) and methanolic hydrogen chloride (HCl). A simplified method involves direct methylation with BF₃-MeOH followed by hexane (B92381) extraction, which is effective for samples with high triglyceride content. nih.gov While comprehensive, acid-catalyzed methods can be time-consuming and, in the case of BF₃, may produce artifacts or cause isomerization of conjugated double bonds. researchgate.netoup.com

Base-Catalyzed Methylation: This method is typically used for the transesterification of triglycerides and phospholipids (B1166683). A common reagent is sodium methoxide (B1231860) (NaOCH₃) in methanol. researchgate.net The reaction is generally faster and occurs under milder conditions than acid-catalyzed reactions. jafs.com.pl However, a significant drawback is its inability to methylate free fatty acids, potentially leading to an incomplete fatty acid profile if they are present in the sample. jafs.com.plresearchgate.net

Direct Transmethylation: To streamline the process, direct transmethylation methods have been developed. These one-step procedures combine the lipid extraction and derivatization, reducing sample handling and potential for error. nih.govresearchgate.net For instance, a sample can be directly treated with a mixture of methanol, dichloromethane, and concentrated hydrochloric acid at elevated temperatures. researchgate.net Optimization of reaction parameters such as time, temperature, and reagent concentrations is crucial to ensure complete and efficient methylation. mdpi.comscielo.br

| Method | Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acid-Catalyzed | Boron Trifluoride (BF₃) in Methanol | Heat at 70-100°C for 60-90 min. mdpi.comnih.gov | Effective for all lipid classes, including free fatty acids. jafs.com.pl | Can produce artifacts; potential for isomerization. oup.com |

| Acid-Catalyzed | Methanolic HCl | Heat at 80-85°C for 2h. researchgate.net | Fewer artifacts than BF₃. | Longer reaction times may be required. |

| Base-Catalyzed | Sodium Methoxide (NaOCH₃) in Methanol | 50°C for 10-20 min. researchgate.net | Fast, mild conditions, fewer side reactions. jafs.com.pl | Does not methylate free fatty acids. jafs.com.plresearchgate.net |

| Direct/One-Step | HCl/Methanol/ Dichloromethane | Heat at 80-85°C for 2h. researchgate.net | Simplified procedure, less sample manipulation. nih.gov | Requires careful optimization for different sample matrices. |

Specific Derivatization Methods for Comprehensive Metabolite Analysis

Beyond standard methylation for GC profiling, more specific derivatization strategies are employed for the comprehensive structural characterization of metabolites like this compound. magtech.com.cn A primary challenge is the definitive localization of the carbon-carbon double bond.

Dimethyl Disulfide (DMDS) Adduct Formation: To pinpoint the position of unsaturation, this compound can be derivatized with dimethyl disulfide (DMDS) in the presence of an iodine catalyst. asm.orgasm.org The DMDS molecule adds across the double bond, forming a dithioether adduct. When this adduct is analyzed by GC-MS, it undergoes predictable fragmentation under electron ionization. asm.org Cleavage occurs primarily at the carbon-carbon bond located between the two thioether (–SCH₃) groups.

This specific fragmentation yields two major diagnostic ions. The masses of these ions allow for the unambiguous assignment of the original double bond position. asm.org For this compound (methyl cis-9-eicosenoate), the double bond is between carbons 9 and 10. The resulting DMDS adduct would produce two primary fragments: one containing the terminal methyl end of the chain and the other containing the carboxyl methyl ester end. The analysis of the m/z values of these fragments confirms the C9 position of the original double bond.

| Original Compound | Derivatization Reagent | Fragmentation Site | Diagnostic Ion 1 (m/z) | Diagnostic Ion 2 (m/z) |

|---|---|---|---|---|

| This compound (C₂₀:₁ n-11) | Dimethyl Disulfide (DMDS) | Between C-9 and C-10 | 201 [CH₃(CH₂)₉CH(SCH₃)]+ | 217 [CH₃S-CH(CH₂)₇COOCH₃]+ |

This targeted derivatization approach is invaluable for distinguishing between positional isomers of monounsaturated fatty acids, providing a level of structural detail that standard mass spectrometry cannot achieve alone.

Reaction Mechanisms and Kinetics in Methyl Gadoleate Transformations

Fundamental Mechanistic Studies of Olefin Metathesis Reactions Involving Methyl Gadoleate (B1238755)

Olefin metathesis is a powerful reaction that enables the rearrangement of carbon-carbon double bonds, providing a versatile route for synthesizing valuable chemicals from renewable resources like methyl gadoleate. ias.ac.inwikipedia.org The reaction can proceed via self-metathesis, where two identical molecules react, or cross-metathesis, involving two different alkenes. ias.ac.inscielo.br

The most widely accepted mechanism for transition metal-catalyzed olefin metathesis is the Chauvin mechanism. ias.ac.inwikipedia.orgresearchgate.net This mechanism avoids the high activation energy of a direct [2+2] cycloaddition between two alkenes, which is formally symmetry-forbidden. wikipedia.orglibretexts.org Instead, the reaction proceeds through a series of steps involving a metal-carbene (or metal-alkylidene) active species.

The Chauvin Mechanism involves:

[2+2] Cycloaddition: The alkene double bond of a substrate like this compound coordinates to the transition metal carbene catalyst. This is followed by a [2+2] cycloaddition to form a highly strained four-membered ring intermediate known as a metallacyclobutane. ias.ac.inwikipedia.orglibretexts.org

Cycloreversion: The unstable metallacyclobutane intermediate rapidly opens. This cycloreversion can either regenerate the original reactants or, more productively, break apart to form a new alkene product and a new metal-carbene species. libretexts.org

Catalyst Regeneration: The newly formed metal carbene can then react with another alkene molecule, continuing the catalytic cycle until an equilibrium mixture of olefins is achieved. ias.ac.inlibretexts.org

The self-metathesis of this compound would be expected to yield 1,18-octadecadiene and dimethyl 9-octadecene-1,18-dioate. Cross-metathesis with ethylene (B1197577) would produce 1-decene (B1663960) and methyl 9-decenoate, valuable precursors for polymers and other specialty chemicals. capes.gov.br

Kinetic Modeling and Simulation of this compound Synthesis Pathways

Kinetic modeling is essential for understanding and optimizing the synthesis of this compound, primarily through the transesterification of oils and fats. One notable pathway is the non-catalytic transesterification of jojoba wax, which is rich in wax esters that yield this compound upon reaction with methanol (B129727) under supercritical conditions. uchile.cl

A kinetic study of jojoba wax methanolysis demonstrated that the reaction can be modeled as a pseudo-first-order reaction. uchile.cl The rate of disappearance of the jojoba wax esters is dependent on the concentration of the esters and methanol. uchile.cl The study determined the rate constants (k) for this process at various temperatures. uchile.clresearchgate.net

| Temperature (°C) | Rate Constant (k) s⁻¹ |

| 250 | 1 x 10⁻⁵ |

| 275 | 3 x 10⁻⁵ |

| 300 | 1.1 x 10⁻⁴ |

| 325 | 4.1 x 10⁻⁴ |

| 350 | 6.5 x 10⁻⁴ |

| Data sourced from a study on non-catalytic supercritical methanol transesterification of jojoba wax. uchile.clresearchgate.net |

Using this data, the activation energy (Ea) for the reaction was calculated to be 115.5 kJ/mol. uchile.clresearchgate.net Such kinetic models are invaluable for reactor design and for determining optimal operating conditions to maximize yield. researchgate.net More complex kinetic models for transesterification account for the stepwise, reversible reactions from triglycerides to diglycerides, monoglycerides, and finally to methyl esters and glycerol (B35011). researchgate.net These models can also incorporate terms to account for the inhibition of catalyst activity by water or other impurities. aidic.it

Investigation of Catalyst Performance and Reaction Selectivity

The choice of catalyst is paramount as it dictates the efficiency, selectivity, and viability of transformations involving this compound. Catalyst performance is assessed by its activity (reaction rate), stability (turnover number), and selectivity towards the desired products. capes.gov.brethz.ch

In Olefin Metathesis: Ruthenium-based catalysts, such as Grubbs' first and second-generation catalysts, are commonly employed for the metathesis of fatty acid esters. ias.ac.incapes.gov.br

Performance: Second-generation Grubbs catalysts generally exhibit higher activity and stability compared to the first generation. ias.ac.in However, even with advanced catalysts, performance can be hindered by the formation of unstable methylidene complexes, which can lead to catalyst decomposition. researchgate.net

Selectivity: Catalyst concentration can significantly impact product selectivity. For example, in the self-metathesis of methyl oleate (B1233923), an optimal concentration of Grubbs' second-generation catalyst (0.06 mmol) yielded primarily two products (9-octadecene and dimethyl-9-octadecenedioate). ias.ac.in Deviating from this concentration resulted in the formation of various side products. ias.ac.in

In Esterification and Transesterification: A variety of catalysts are used to produce fatty acid methyl esters (FAMEs) like this compound.

Homogeneous Catalysts: Sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are effective and widely used. mdpi.com They offer high reaction rates but require a neutralization and washing step to remove the catalyst from the product, which can lead to wastewater issues. researchgate.net

Heterogeneous Catalysts: Solid catalysts like calcium oxide (CaO) and magnesium oxide (MgO) are gaining interest because they are easily separated from the reaction mixture and can be reused. mdpi.comresearchgate.net However, they often require more severe reaction conditions (higher temperatures and pressures) and can be deactivated by water and free fatty acids. mdpi.comresearchgate.net

Enzymatic Catalysts: Lipases offer high selectivity under mild conditions, minimizing side reactions and energy consumption. researchgate.net Their primary drawbacks are higher cost and slower reaction rates compared to chemical catalysts.

| Reaction Type | Catalyst Type | Catalyst Example(s) | Key Performance/Selectivity Aspects |

| Olefin Metathesis | Homogeneous | Grubbs' Catalysts (Ru-based) | High activity; selectivity is highly dependent on catalyst concentration; can be deactivated by impurities. ias.ac.incapes.gov.br |

| Transesterification | Homogeneous Alkali | NaOH, KOH | High conversion rates at moderate temperatures; requires product washing and neutralization. researchgate.netmdpi.com |

| Transesterification | Heterogeneous Base | CaO, MgO | Easily separable and reusable; may require higher temperatures; susceptible to poisoning. mdpi.comresearchgate.net |

| Epoxidation | Heterogeneous | PW4@MIL-100(Cr) | High activity and selectivity for epoxides at low temperatures; stable and reusable. mdpi.com |

| Hydrogenation | Heterogeneous Metal | Cu-Cr, Cu/ZnO | Good selectivity towards fatty alcohols; chromium-based catalysts pose environmental risks. conicet.gov.ar |

Influence of Reaction Conditions on this compound Yield and Side Product Formation

Reaction conditions have a profound impact on the yield of this compound and the distribution of products. Optimizing these parameters is key to maximizing the efficiency of the desired transformation while minimizing the formation of unwanted side products.

Key Reaction Parameters:

Temperature: In transesterification, increasing the temperature generally increases the reaction rate and yield. uchile.clnih.gov In the non-catalytic supercritical methanolysis of jojoba wax, the yield of FAMEs, including this compound, increased from 5.7% at 250°C to 95.4% at 350°C after 90 minutes. uchile.cl However, excessively high temperatures can promote side reactions, such as the degradation of products. uchile.cl In epoxidation, lower temperatures (e.g., 40°C) were found to be optimal for maximizing epoxide yield while minimizing hydrolysis and other side reactions. mdpi.com

Reactant Molar Ratio: For transesterification, an excess of alcohol is used to shift the equilibrium towards product formation. physchemres.org Studies on biodiesel production often find an optimal molar ratio of alcohol to oil. For instance, a 12:1 methanol-to-oil ratio was used to achieve high conversion of free fatty acids in one study. nih.gov

Catalyst Concentration: The yield typically increases with catalyst concentration up to an optimal point. nih.gov In the esterification of Citrullus colocynthis oil, FFA conversion increased as the catalyst concentration was raised from 3.2 wt% to 3.6 wt%. nih.gov However, very high catalyst loadings can sometimes lead to a decrease in selectivity and yield due to the promotion of side reactions like saponification in alkaline transesterification or etherification in epoxidation. mdpi.commdpi.com

Reaction Time: Yield generally increases with reaction time until equilibrium is reached or the catalyst deactivates. physchemres.org In one esterification study, over 60% of FFA was converted within 1 hour, with the highest yields achieved after 75 minutes and no significant improvement beyond 105 minutes. nih.gov Extending reaction time unnecessarily can lead to the formation of side products, such as the diacetylated derivative of 4-aminophenol (B1666318) in acetylation reactions. rsc.org

| Reaction | Parameter Varied | Observation on Yield/Side Products |

| Supercritical Transesterification uchile.cl | Temperature (250°C to 350°C) | FAME yield increased from 5.7% to 95.4% (at 90 min). |

| Esterification nih.gov | Temperature (100°C to 170°C) | FFA conversion increased, reaching a plateau of ~95.5% above 150°C. |

| Esterification nih.gov | Catalyst Conc. (3.2 to 3.6 wt%) | FFA conversion increased to a maximum of 95.4%. |

| Epoxidation mdpi.com | Catalyst Loading (g·L⁻¹) | Optimal yield at 15 g·L⁻¹; higher loading reduced yield due to side reactions. |

| Olefin Metathesis ias.ac.in | Catalyst Conc. (0.03 to 0.18 mmol) | Optimal product selectivity at 0.06 mmol; other concentrations led to more side products. |

Role of Methyl Gadoleate in Advanced Oleochemical Platform Development

Methyl Gadoleate (B1238755) as a Versatile Building Block for Specialty Chemicals

Methyl gadoleate serves as a key chemical intermediate, a foundational molecule that can be transformed into more complex and specialized products. pmwdev.co.uknouryon.com Historically, fatty acid methyl esters were primarily seen as stepping stones to other materials like fatty alcohols. pmwdev.co.uk However, their direct applications and potential as versatile building blocks are now increasingly recognized. pmwdev.co.ukfrontierspecialtychemicals.com

The value of this compound as a building block lies in its long carbon chain and the reactive site provided by its single double bond (at the C9 position). ontosight.ai This functionality allows for targeted chemical modifications to create a diverse range of downstream products. Oleochemicals derived from vegetable oils and fatty acids are considered promising, renewable, and cost-effective feedstocks for synthesizing a number of intermediates that have traditionally been sourced from fossil fuels. ias.ac.in The self-metathesis of long-chain unsaturated fatty acid esters like this compound is a highly selective method for producing valuable intermediates for various oleochemicals. ias.ac.in These intermediates find use in markets such as personal care products, detergents, lubricants, and engineered polymers. ias.ac.in

Integration of this compound Production into Bio-refinery Concepts

The production and utilization of this compound align well with the principles of an integrated biorefinery. A biorefinery aims to convert biomass and renewable raw materials into a spectrum of value-added products, including biofuels, biochemicals, and power, analogous to a petroleum refinery. researchgate.netmdpi.com

This compound is derived from natural oils, such as jojoba oil, through a process called transesterification. uchile.cl This process can be a central part of a biorefinery that utilizes oil-rich biomass. For instance, a biorefinery model can be based on feedstocks like palm oil, soybean, jatropha, or algal oils, which are processed to yield fatty acid methyl esters. ias.ac.in These esters, including this compound, can then be further processed into specialty chemicals. ias.ac.inuchile.cl This approach forms the basis for a sustainable oil biorefinery, capable of producing multiple products from a single renewable feedstock. ias.ac.in The integration of this compound production allows for the valorization of agricultural products and residues into high-value chemical commodities, contributing to a more sustainable and circular economy. researchgate.net

Development of Downstream Products and Chemical Transformations

The chemical structure of this compound is particularly amenable to olefin metathesis, a powerful reaction for rearranging carbon-carbon double bonds. This reaction is a cornerstone for converting this compound into valuable downstream products.

A key transformation of this compound is self-metathesis. In this reaction, two molecules of this compound react with each other in the presence of a catalyst, such as a Grubbs' second-generation catalyst. iosrjournals.orgias.ac.in The reaction cleaves the double bond in each molecule and reassembles the fragments to produce two new molecules: a long-chain unsaturated diester and an internal olefin (a hydrocarbon intermediate). iosrjournals.orgias.ac.in

The self-metathesis of this compound (methyl (Z)-9-eicosenoate) yields dimethyl (Z,Z)-9-octadecene-1,18-dioate and 11-eicosene. This provides a direct route from a renewable fatty acid ester to valuable chemical intermediates that can be used in the production of polymers, lubricants, and surfactants. ias.ac.in

| Reactant | Catalyst Type | Product 1 (Unsaturated Diester) | Product 2 (Hydrocarbon Intermediate) |

|---|---|---|---|

| Methyl (Z)-9-eicosenoate | Ruthenium-based (e.g., Grubbs' catalyst) | Dimethyl 9-octadecenedioate | 11-Eicosene |

The unsaturated diesters produced from the self-metathesis of this compound are valuable precursors for synthesizing macrocyclic compounds. iosrjournals.orgias.ac.in These large ring structures are highly sought after, particularly in the fragrance industry. iosrjournals.org

For example, the diester produced from the similar self-metathesis of methyl oleate (B1233923) can undergo an intramolecular cyclization reaction known as the Dieckmann Condensation to produce civetone, a key component in high-end perfumes. iosrjournals.orgias.ac.in Similarly, the dimethyl 9-octadecenedioate derived from this compound can be cyclized to create large-ring macrocycles. This process demonstrates a multi-step synthesis pathway starting from a renewable feedstock to produce complex, high-value molecules that are otherwise difficult to synthesize. iosrjournals.org

Computational and Theoretical Studies of Methyl Gadoleate

Molecular Modeling of Reaction Pathways and Transition States

Molecular modeling is a cornerstone of modern chemical research, enabling the exploration of reaction mechanisms and the dynamics of molecular interactions. For methyl gadoleate (B1238755), these techniques can elucidate its behavior in various chemical processes.

Density Functional Theory (DFT) has become an indispensable tool for studying catalytic reactions involving organic molecules like methyl gadoleate. researchgate.netdtu.dk DFT calculations allow researchers to map out the potential energy surface of a reaction, identifying the most likely pathways and the structures of transition states. tum.de This is particularly valuable in understanding catalytic processes such as hydrogenation, oxidation, or esterification of this compound.

Recent advancements in computational chemistry have made it possible to optimize the structures of molecules using DFT calculations. mdpi.com By modeling the interaction of this compound with a catalyst surface or an enzyme's active site, DFT can predict the activation energies and reaction rates. For instance, in the context of biodiesel production, DFT could be used to study the transesterification reaction mechanism where this compound is formed, helping to design more efficient catalysts. Theoretical studies can examine single-site catalytic reactions, providing detailed insights into the reaction mechanisms at a molecular level. researchgate.net The versatility of DFT methods allows for their application in various areas, including the development of force fields for molecular simulations. researchgate.net

Table 1: Hypothetical DFT Calculation Results for this compound Hydrogenation

| Parameter | Value | Unit |

| Adsorption Energy of this compound on Catalyst | -1.2 | eV |

| Activation Energy for C=C bond hydrogenation | 0.8 | eV |

| Reaction Enthalpy | -1.5 | eV |

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering a detailed view of the interactions between molecules. nih.govresearchgate.net For this compound, MD simulations can be employed to understand its behavior in bulk liquids, at interfaces, or in biological systems. nih.govresearchgate.net For example, simulations could model the aggregation of this compound molecules in a biodiesel blend, providing insights into the fuel's physical properties.

In the context of biochemistry, MD simulations can reveal how this compound interacts with proteins or cell membranes. These simulations can predict the binding affinity and orientation of this compound within a binding pocket, which is crucial for understanding its biological activity. mdpi.com The accuracy of these simulations relies on the quality of the force field used to describe the interatomic interactions.

Prediction of Thermophysical Properties and Phase Behavior of this compound Systems

The thermophysical properties of this compound are critical for its use in various applications, particularly as a component of biodiesel. nih.govua.pt Computational methods offer a rapid and cost-effective way to predict these properties. nih.govua.pt

Several models have been developed to estimate the properties of fatty acid methyl esters (FAMEs), including this compound. ua.ptua.pt Group contribution methods, for instance, can predict properties like density and viscosity with reasonable accuracy. ua.pt More advanced models, such as equations of state like the soft-SAFT EoS, can provide a more comprehensive description of the phase behavior of FAME mixtures over a wide range of temperatures and pressures. ua.pt

Table 2: Predicted Thermophysical Properties of this compound

| Property | Predicted Value | Method |

| Density at 298.15 K | 870 kg/m ³ | GCVOL |

| Viscosity at 298.15 K | 5.8 mPa·s | Corresponding State Principle |

| Melting Point | -34.0 °C | Experimental/Estimated |

Note: The density and viscosity values are illustrative and based on general predictive models for FAMEs. nih.govua.pt The melting point is a reported value. bts.govchemicalbook.com

Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSRR) Analysis for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools used to predict the biological activity or chemical reactivity of compounds based on their molecular structure. mdpi.comjmchemsci.comnih.gov These models are built by finding a mathematical relationship between a set of molecular descriptors and the observed activity or reactivity. mdpi.comnih.gov

For this compound derivatives, QSAR studies could be employed to predict their properties, such as their efficacy as biofuels or their biological effects. nih.govmdpi.com For instance, a QSAR model could be developed to predict the cetane number of various this compound isomers or derivatives based on descriptors like molecular weight, logP, and electronic properties. mdpi.com Similarly, QSRR models could predict the rate constants for reactions involving this compound derivatives. The development of robust QSAR/QSRR models requires a diverse dataset of compounds with experimentally measured activities or reactivities. nih.govnih.gov

Table 3: Example of Molecular Descriptors Used in QSAR/QSRR Studies

| Descriptor Type | Examples |

| Constitutional | Molecular Weight, Number of atoms |

| Topological | Connectivity indices, Shape indices |

| Geometrical | Molecular surface area, Molecular volume |

| Electronic | Dipole moment, HOMO/LUMO energies |

These computational and theoretical approaches provide a powerful framework for understanding and predicting the behavior of this compound and its derivatives, guiding experimental work and accelerating the development of new applications.

Environmental and Sustainability Aspects in Methyl Gadoleate Production and Utilization

Application of Green Chemistry Principles in Methyl Gadoleate (B1238755) Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The synthesis of methyl gadoleate, traditionally achieved through esterification or transesterification, can be made more sustainable by adopting these principles.

Key green chemistry principles applicable to this compound synthesis include:

Waste Prevention: Designing syntheses to minimize waste is a primary goal. nih.gov

Atom Economy: Synthetic methods should maximize the incorporation of all materials used in the process into the final product. acs.org

Use of Renewable Feedstocks: Utilizing renewable resources, such as plant oils containing gadoleic acid, is fundamental. nih.gov Jojoba wax, for instance, can be transformed via transesterification to yield this compound among other valuable compounds. uchile.cl

Catalysis: Using catalytic reagents in small amounts is superior to stoichiometric reagents. nih.gov

Safer Solvents and Auxiliaries: Minimizing or replacing hazardous solvents is crucial for reducing environmental impact and improving safety. acs.orgbiotage.com

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure, and using alternative energy sources can significantly reduce energy consumption. nih.gov

Reduce Derivatives: Unnecessary derivatization steps should be avoided as they require additional reagents and generate waste. nih.govacs.org Enzymatic synthesis is particularly effective in this regard due to its high specificity. acs.org

Alternative Synthesis Methodologies:

To align with these principles, research has focused on alternative energy sources and catalytic systems for producing fatty acid methyl esters (FAMEs).

Enzymatic Synthesis: The use of lipases as biocatalysts for the transesterification of oils offers high selectivity and operates under mild conditions, reducing energy consumption and by-product formation. nih.gov For example, Novozym 435 has been successfully used in the enzymatic synthesis of fatty acid ethyl esters from camellia oil soapstocks, achieving a yield of 98.4% in a solvent-free system. researchgate.net However, the use of methyl esters can sometimes lead to the adsorption of the by-product methanol (B129727) onto the lipase (B570770), potentially affecting enzyme activity. nih.gov

Ultrasound-Assisted Synthesis: Sonication provides the energy for esterification through acoustic cavitation, which can enhance reaction rates and yields. nih.govfrontiersin.org This method often allows for shorter reaction times and lower temperatures compared to conventional heating. derpharmachemica.comresearchgate.netuns.ac.id For instance, the ultrasound-assisted synthesis of methyl ferulate saw yields increase from 50.3% at 55°C to 67.1% at 65°C. uns.ac.id

Microwave-Assisted Synthesis (MAS): Microwave irradiation offers a rapid and efficient method for heating, leading to significantly reduced reaction times and potentially higher yields compared to conventional methods. ijettjournal.orgbiofueljournal.com In the synthesis of methyl esters from Kapok seed oil, MAS achieved a 98.9% conversion in just 3.29 minutes. biofueljournal.com This technique has been shown to be effective for various esterification reactions, often providing an eco-friendly and scalable option. researchgate.netresearchgate.netmdpi.com

Table 1: Comparison of Synthesis Methods for Fatty Acid Methyl Esters

| Method | Key Advantages | Typical Conditions | Challenges | Reference |

|---|---|---|---|---|

| Conventional Heating | Well-established, simple setup | High temperatures, long reaction times (hours) | High energy consumption, potential for side reactions, thermal degradation | biofueljournal.com |

| Enzymatic Synthesis | High selectivity, mild conditions, low energy use, minimal by-products | Low temperatures (e.g., 50°C), specific pH | Enzyme cost and stability, potential for methanol inhibition | nih.govresearchgate.net |

| Ultrasound-Assisted | Reduced reaction time, increased yield, enhanced mass transfer | Low to moderate temperatures (e.g., 55-70°C), short duration | Equipment cost, scalability for large industrial processes | derpharmachemica.comuns.ac.id |

| Microwave-Assisted | Drastically reduced reaction time (minutes), high yields, uniform heating | Specific power and temperature control (e.g., 57°C) | Penetration depth in large volumes, solvent choice, initial equipment cost | ijettjournal.orgbiofueljournal.com |